6,7-Diethoxy-1-(4-methoxy-3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Diethoxy-1-(4-methoxy-3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family This compound is characterized by its unique structure, which includes ethoxy and methoxy groups attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-1-(4-methoxy-3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1-(4-methoxy-3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
6,7-Diethoxy-1-(4-methoxy-3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-(4-methoxy-3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes, altering metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Diethoxy-1-(4-hydroxy-3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Diethoxy-1-(4-methoxy-3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both ethoxy and methoxy groups can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C21H27NO3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
6,7-diethoxy-1-(4-methoxy-3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C21H27NO3/c1-5-24-19-12-15-9-10-22-21(17(15)13-20(19)25-6-2)16-7-8-18(23-4)14(3)11-16/h7-8,11-13,21-22H,5-6,9-10H2,1-4H3 |
InChI Key |
WTVGYFTYGISDAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OC)C)OCC |
Origin of Product |
United States |
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